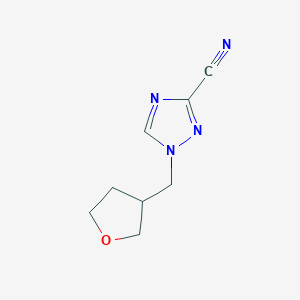![molecular formula C14H19N3O B7574805 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPMP is a derivative of 5-methyl-1H-pyrazole and has been shown to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the antioxidant response.
Biochemical and Physiological Effects
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol also exhibits a variety of biochemical and physiological effects, making it a versatile tool for studying various signaling pathways in the body. However, there are also limitations to using 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol in these diseases. Another area of interest is the development of novel derivatives of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol with improved therapeutic properties. Overall, 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has shown promising potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Synthesis Methods
The synthesis of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol involves several steps, including the reaction of 5-methyl-1H-pyrazole with formaldehyde and the subsequent reaction of the resulting product with 3-aminomethylphenol. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-16-17-11)5-3-7-15-9-12-4-2-6-14(18)8-12/h2,4,6,8,10,15,18H,3,5,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIJDFZIAPLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)


![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)


![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)